molecular formula C9H16N2O5 B14441092 Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate CAS No. 79485-20-4

Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate

Cat. No.: B14441092
CAS No.: 79485-20-4
M. Wt: 232.23 g/mol
InChI Key: FTGTWBHXWOJTLV-UHFFFAOYSA-N
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Description

Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate typically involves the esterification of 4-(2-acetyloxyethylnitrosoamino)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the nitroso group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(2-acetyloxyethylnitrosoamino)butanoic acid.

    Reduction: 4-(2-acetyloxyethylnitrosoamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active nitrosoamino moiety, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-hydroxyethylnitrosoamino)butanoate
  • Ethyl 4-(2-acetyloxyethylnitrosoamino)butanoate
  • Methyl 4-(2-acetyloxyethylamino)butanoate

Uniqueness

Methyl 4-(2-acetyloxyethylnitrosoamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitrosoamino group, in particular, is of interest for its potential interactions with biological systems.

Properties

CAS No.

79485-20-4

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-[2-acetyloxyethyl(nitroso)amino]butanoate

InChI

InChI=1S/C9H16N2O5/c1-8(12)16-7-6-11(10-14)5-3-4-9(13)15-2/h3-7H2,1-2H3

InChI Key

FTGTWBHXWOJTLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCCC(=O)OC)N=O

Origin of Product

United States

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